molecular formula C10H5F2N3O2 B3025827 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one CAS No. 2103919-91-9

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one

Cat. No. B3025827
CAS RN: 2103919-91-9
M. Wt: 237.16 g/mol
InChI Key: JRSZCJUMCYDOFW-UHFFFAOYSA-N
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Description

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one, also known as 7-Azido-6,8-DFMBP, is a compound that has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for investigating various biochemical and physiological processes, and it has been used for a variety of laboratory experiments.

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one” are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent ingestion, inhalation, or contact with skin or eyes .

Mechanism of Action

Target of Action

The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.

Mode of Action

The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S . This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence .

Biochemical Pathways

The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway . MST is involved in the synthesis of H2S, while SQR is involved in its catabolism .

Pharmacokinetics

It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells .

Action Environment

The action of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe . It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .

properties

IUPAC Name

7-azido-6,8-difluoro-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSZCJUMCYDOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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